molecular formula C17H18Cl2N2O2S B2912014 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-89-5

3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2912014
CAS No.: 946327-89-5
M. Wt: 385.3
InChI Key: XDOAUJBKJBKGQM-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This benzamide derivative features a molecular architecture incorporating two key pharmacophores: a morpholine ring and a thiophene heterocycle, linked through an ethylamine chain to a 3,4-dichlorobenzamide group . The morpholine ring is a common motif in drug design due to its ability to improve solubility and metabolic stability, and it is frequently found in compounds investigated for their biological activity . Similarly, thiophene rings are privileged structures in medicinal chemistry, often contributing to a molecule's binding affinity and electronic properties . Compounds with morpholine and heterocyclic aryl systems like thiophene are frequently explored as core structures for the development of novel bioactive molecules. Research into similar analogs has indicated potential for a range of pharmacological activities, which may include anti-inflammatory or anti-tumor effects . Furthermore, substituted phenylmorpholine derivatives are well-known in scientific literature for their interactions with the central nervous system, often acting as monoamine neurotransmitter releasers , suggesting this compound could be a candidate for neuropharmacological research . The presence of the dichlorobenzamide group may also influence the compound's electronic characteristics and binding properties to biological targets. Researchers can utilize this reagent as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3,4-dichloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-14-2-1-12(9-15(14)19)17(22)20-10-16(13-3-8-24-11-13)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOAUJBKJBKGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to react 3,4-dichlorobenzoic acid with 2-(thiophen-3-yl)ethylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the benzamide linkage. Subsequently, the morpholino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form dichloro derivatives.

  • Reduction: : Reduction reactions can be performed to convert the benzamide group to a primary amine.

  • Substitution: : The morpholino group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are often employed.

Major Products Formed

  • Oxidation: : Formation of dichloro derivatives.

  • Reduction: : Production of primary amines.

  • Substitution: : Introduction of various functional groups at the morpholino position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has shown potential in various assays. It may be used in the development of new pharmaceuticals or as a tool compound in biological research.

Medicine

In medicine, this compound could be explored for its therapeutic properties. Its structural complexity and functional groups suggest it may interact with various biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and related benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications
Target Compound Morpholino, thiophen-3-yl C₁₇H₁₃Cl₂NO₂S 366.3 Enhanced solubility (morpholino), π-π interactions (thiophene)
3,4-Dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide Furan-2-yl, thiophen-3-yl C₁₇H₁₃Cl₂NO₂S 366.3 Furan replaces morpholino; similar π-π interactions but reduced solubility
3,4-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide 2-methylbut-3-yn-2-yl C₁₂H₁₁Cl₂NO 264.1 Alkyne substituent; compact structure, potential for covalent binding
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Thiadiazole, trichloroethyl C₁₈H₁₂Cl₅N₃OS 503.6 Thiadiazole moiety enhances metal coordination; multiple chlorides increase lipophilicity
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide Fluorine, carbamothioyl C₁₁H₁₂FN₃OS 271.3 Fluorine introduces electronegativity; carbamothioyl acts as bidentate ligand

Biological Activity

3,4-Dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17_{17}H18_{18}Cl2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 385.3 g/mol
  • CAS Number : 946199-53-7

These properties are vital for understanding the compound's interactions and biological implications.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activity. For instance, research on N-Heterocycles has shown that certain derivatives can effectively inhibit viral replication at low concentrations (EC50_{50}) . The structural modifications in benzamide derivatives often enhance their affinity for viral targets.

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. One study highlighted the effectiveness of benzamide derivatives against various cancer cell lines, demonstrating moderate to high potency in inhibiting cell proliferation . The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell survival.

Insecticidal Activity

Insect growth regulation studies have revealed that certain benzamide derivatives possess larvicidal effects against agricultural pests. For example, bioassays conducted on acetamido derivatives showed moderate to good larvicidal activities . This suggests potential applications in pest management.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and tumor growth.
  • Receptor Binding : Its structural features allow it to bind effectively to receptors involved in cellular signaling pathways.

Case Study 1: Antiviral Efficacy

A study published in MDPI demonstrated that a structurally similar compound showed an EC50_{50} value of 0.96 µg/mL against Dengue virus (DENV), indicating significant antiviral potential . The findings suggest that further optimization of the benzamide structure could yield even more effective antiviral agents.

Case Study 2: Antitumor Activity

In another investigation focusing on RET kinase inhibitors, compounds related to this compound exhibited strong inhibitory effects on RET kinase activity, which is implicated in various cancers . This study underscores the therapeutic potential of benzamide derivatives in oncology.

Biological Activity Summary Table

Activity TypeTarget Organism/Cell LineEC50_{50} / IC50_{50}Reference
AntiviralDENV0.96 µg/mL
AntitumorRET KinaseModerate to High Potency
InsecticidalAgricultural PestsModerate to Good

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELX software () for structure solution. Key steps:
    • Grow single crystals via slow evaporation (solvent: dichloromethane/methanol).
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine using SHELXL to confirm bond angles and dihedral angles between the morpholine and thiophene moieties.
  • NMR : Assign peaks using 2D experiments (HSQC, HMBC):
    • 1H NMR : Thiophene protons (δ 7.2–7.5 ppm), morpholine CH2 groups (δ 3.5–3.7 ppm).
    • 13C NMR : Carbonyl carbon (δ ~165 ppm), thiophene C3 (δ ~125 ppm) .

What computational strategies (e.g., DFT, molecular docking) predict the compound’s electronic properties and potential biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate:
    • HOMO-LUMO gaps (to assess reactivity).
    • Electrostatic potential maps (to identify nucleophilic/electrophilic regions).
    • Refer to for correlation-energy models to refine calculations.
  • Molecular docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Validate with binding free energy (ΔG) and RMSD values (<2.0 Å). Compare with known inhibitors (e.g., benzamide-based drugs) .

How do structural modifications (e.g., thiophene vs. phenyl substituents) influence biological activity, and what SAR trends emerge?

Advanced Research Question
highlights the importance of substituent positioning in benzamide derivatives. For this compound:

  • Thiophene vs. phenyl : Thiophene’s sulfur atom enhances π-stacking with aromatic residues in enzyme active sites.
  • Morpholine moiety : Improves solubility and modulates pharmacokinetics.
  • SAR testing : Synthesize analogs (e.g., replacing 3,4-dichloro with nitro or cyano groups) and assay for activity (e.g., enzyme inhibition, cellular uptake). Use regression models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

How should researchers address contradictions between in vitro activity data and computational predictions for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Solvent effects in simulations : Implicit solvent models (e.g., PBS in docking) vs. experimental buffer conditions.
  • Protein flexibility : Rigid docking vs. molecular dynamics simulations.
  • Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
    Resolution : Perform meta-analysis of multiple datasets (e.g., PubChem BioAssay data) and apply statistical weighting to resolve outliers .

What regulatory considerations apply to this compound given its structural similarity to controlled substances (e.g., AH-7921)?

Advanced Research Question
The compound’s benzamide core and morpholine-thiophene substituents resemble Schedule I opioids (). Key steps for compliance:

  • Legal screening : Cross-reference with the UN International Drug Control Conventions ().
  • Analytical differentiation : Use HRMS (high-resolution mass spectrometry) and IR spectroscopy to distinguish from controlled analogs (e.g., AH-7921) via exact mass and functional group fingerprints .

How can researchers validate the compound’s metabolic stability and toxicity profile in preclinical studies?

Advanced Research Question

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS.
    • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4).
  • In vivo : Administer to rodents (IV/PO), collect plasma for pharmacokinetic analysis (AUC, t1/2).
  • Toxicity : Ames test (mutagenicity), hERG assay (cardiotoxicity). Compare with structurally related compounds in .

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